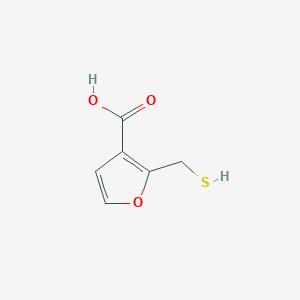

2-(Mercaptomethyl)furan-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(sulfanylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-6(8)4-1-2-9-5(4)3-10/h1-2,10H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZERIUHOBYFAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143723-08-4 | |

| Record name | 2-(mercaptomethyl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiling

Electron Density Distribution and its Influence on Reaction Pathways

The furan (B31954) ring is an electron-rich aromatic system due to the delocalization of one of the oxygen atom's lone pairs into the π-system. wikipedia.org This inherent electron richness makes the ring highly susceptible to electrophilic attack. However, the distribution of this electron density in 2-(mercaptomethyl)furan-3-carboxylic acid is significantly modulated by the electronic effects of its substituents.

The opposing nature of these substituents creates a polarized electronic environment. The electron-withdrawing carboxylic acid group primarily reduces electron density at the C2 and C5 positions. The electron-donating effect of the C2 substituent, in turn, directs electron density towards the C3 and C5 positions. The net result of this push-pull interaction is a complex electron density map that dictates the regioselectivity of further reactions. Computational studies on similarly substituted furans suggest that the C5 position remains the most electron-rich and thus the most likely site for electrophilic attack, while the C4 position is comparatively less activated. nih.gov

Nucleophilic and Electrophilic Reactivity of the Furan Ring System

The furan ring system is inherently nucleophilic and reacts readily with electrophiles. chemicalbook.com In electrophilic aromatic substitution, the attack of an electrophile on the furan ring is significantly faster than on benzene. chemicalbook.com The preferred sites of attack on an unsubstituted furan ring are the C2 and C5 positions, as the intermediate carbocation (sigma complex) is better stabilized by resonance involving the oxygen atom. chemicalbook.compearson.comquora.com

For this compound, the C2 position is already substituted. The directing effects of the existing groups will therefore determine the site of further substitution. The C3-carboxylic acid group deactivates the ring and would direct incoming electrophiles to the C5 position. The C2-mercaptomethyl group is a weak activator and also directs to the C5 position. Therefore, both groups reinforce the C5 position as the primary site for electrophilic attack.

While the furan ring itself is nucleophilic, the molecule also possesses distinct electrophilic sites. The carbonyl carbon of the carboxylic acid group is a primary electrophilic center, susceptible to attack by nucleophiles. This can lead to classic carboxylic acid derivative chemistry, such as esterification or amidation.

| Site | Chemical Character | Predicted Reactivity | Governing Factors |

|---|---|---|---|

| Furan Ring (C5 Position) | Nucleophilic | Site for electrophilic aromatic substitution (e.g., halogenation, nitration) | Electron-rich aromatic system; directing effects of C2 and C3 substituents. quora.com |

| Carbonyl Carbon (-COOH) | Electrophilic | Site for nucleophilic acyl substitution (e.g., esterification) | Polarization of the C=O bond. |

| Sulfur Atom (-CH₂SH) | Nucleophilic | Alkylation, addition to electrophiles. | Lone pairs on sulfur. |

Proton Transfer Dynamics and Acidity/Basicity Studies of Functional Groups

The molecule contains two primary acidic protons: one on the carboxylic acid group and one on the thiol group. The pKa value is a measure of how easily a proton is given up, with lower values indicating a stronger acid. libretexts.org

The carboxylic acid group is the most acidic site. For comparison, the pKa of furan-3-carboxylic acid is approximately 4.4, while that of 2-furoic acid is around 3.1. chemsrc.comsigmaaldrich.com The electronic influence of the mercaptomethyl group at the adjacent C2 position would slightly alter the acidity, but the pKa is expected to remain in the range of typical carboxylic acids (pKa 3-5).

The thiol group of the mercaptomethyl substituent is significantly less acidic. Aliphatic thiols typically have pKa values in the range of 10-11. organicchemistrytutor.com Therefore, under basic conditions, the carboxylic acid proton will be removed first to form a carboxylate anion. A much stronger base is required to deprotonate the thiol group.

The oxygen atom of the furan ring possesses lone pairs of electrons and can act as a weak base, undergoing protonation under strongly acidic conditions.

| Functional Group | Estimated pKa | Notes |

|---|---|---|

| Carboxylic Acid (-COOH) | ~ 3 - 5 | Most acidic proton in the molecule. libretexts.org |

| Thiol (-SH) | ~ 10 - 11 | Significantly less acidic than the carboxylic acid. organicchemistrytutor.com |

Radical Reactions Involving the Mercaptomethyl Group

The mercaptomethyl group is susceptible to radical reactions, primarily through the abstraction of the hydrogen atom from the sulfur, which forms a thiyl radical (R-S•). This reactive intermediate can participate in several important chemical transformations.

The thiol-ene reaction is a highly efficient "click" chemistry process that involves the radical-initiated addition of a thiol across a carbon-carbon double bond (an 'ene'). polito.ityoutube.com The reaction typically proceeds via a step-growth mechanism involving alternating propagation and chain-transfer steps. nih.gov

Initiation: A radical initiator generates a primary radical, which abstracts the hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

Propagation: The thiyl radical adds to an alkene ('ene'), forming a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.

The mercaptomethyl group of this compound can serve as the thiol component in this reaction. When reacted with monomers containing two or more 'ene' functionalities, this process can lead to the formation of highly crosslinked polymer networks. nih.govresearchgate.net The properties of the resulting polymer can be tailored based on the structure of the ene comonomer. This chemistry is valued for its high yields, tolerance of various functional groups, and mild reaction conditions, often initiated by UV light. polito.it

Thiols can be readily oxidized to form disulfides (R-S-S-R'). This oxidative coupling is a fundamental reaction of mercaptans and can be promoted by a wide range of reagents, including mild oxidants like oxygen (air), hydrogen peroxide, or metal catalysts. google.comgoogle.combiolmolchem.com

The mechanism can involve either radical or ionic pathways. In a radical mechanism, two thiyl radicals (R-S•) combine to form the disulfide bond. Alternatively, under certain conditions, a thiolate anion (R-S⁻) can attack a sulfenium cation (R-S⁺) or a related electrophilic sulfur species to form the disulfide. researchgate.net For this compound, this reaction would result in the formation of a dimer linked by a disulfide bridge. This process is crucial in various biological and material science contexts. biolmolchem.com

Intramolecular Cyclizations and Rearrangement Pathways

The presence of multiple reactive functional groups within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

One plausible pathway is an intramolecular cyclization between the carboxylic acid and the mercaptomethyl group to form a six-membered thionolactone (a cyclic thioester). This type of reaction is analogous to the formation of lactones from hydroxy acids and can typically be promoted by acid catalysis and removal of water. youtube.com

Furthermore, the furan ring itself is susceptible to rearrangement under specific conditions. A notable example is the Achmatowicz rearrangement, an oxidative ring expansion that converts furfuryl alcohols into dihydropyranones. frontiersin.orgnih.govthieme-connect.com While the subject molecule is not a furfuryl alcohol, related oxidative processes could potentially lead to ring-opening or rearrangement, especially if the furan ring is activated by an electrophile. Electrophile-induced cyclizations are a known method for synthesizing substituted furans and related heterocycles, suggesting that under certain conditions, the molecule could undergo complex transformations rather than simple substitution. nih.govnih.govrsc.org

Deracemization and Enantioselective Transformations of Related Chiral Analogs

While specific studies on the deracemization of this compound are not extensively documented, the principles of enantioselective synthesis and resolution of chiral carboxylic acids and thiols provide a framework for understanding potential transformations. Chiral resolution of racemic carboxylic acids is a common strategy to obtain enantiomerically pure compounds. One effective method involves the use of a chiral auxiliary. For instance, the esterification of a racemic carboxylic acid with a chiral alcohol, such as L-(-)-menthol, can lead to the formation of diastereomeric esters. These diastereomers can then be separated by chromatography, followed by hydrolysis to yield the individual enantiomers of the carboxylic acid. beilstein-journals.org

This approach has been successfully applied to the synthesis of artificial glutamate (B1630785) analogs, where a racemic carboxylic acid intermediate was resolved by esterification with ʟ-menthol. beilstein-journals.org This strategy could theoretically be applied to a chiral analog of this compound where the chirality is centered at the carbon bearing the thiol group.

Enantioselective transformations can also be envisioned. The asymmetric synthesis of chiral furan derivatives often involves catalytic methods. For example, the enantioselective functionalization of the furan ring or the stereoselective synthesis of side chains can lead to chiral products. While direct enantioselective synthesis of this compound has not been detailed, related transformations on furan cores suggest that such approaches are feasible.

Table 1: Potential Strategies for Obtaining Enantiomerically Enriched Analogs

| Method | Description | Key Considerations |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Requires a suitable chiral resolving agent and efficient separation technique (e.g., chromatography, crystallization). |

| Esterification with Chiral Auxiliary | Formation of diastereomers that can be separated. | The choice of chiral auxiliary is crucial for effective separation. beilstein-journals.org |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | High enantioselectivity can often be achieved under mild conditions. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | Can be more efficient than resolution but requires development of specific catalytic systems. |

Reactivity Towards Electrophiles and Nucleophiles at Different Sites

The reactivity of this compound is governed by the electronic properties of the furan ring and its substituents. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, while the mercaptomethyl group can have a more complex influence.

Reactivity Towards Electrophiles:

Electrophilic aromatic substitution on the furan ring typically occurs at the C5 position, as it is the most electron-rich and sterically accessible position. The carboxylic acid at C3 directs incoming electrophiles to the C5 position. The mercaptomethyl group at C2, being weakly activating, would also favor substitution at C5. Therefore, electrophilic attack is highly likely to occur at the C5 position of the furan ring.

Studies on related furan-containing compounds have shown that under superelectrophilic activation conditions, such as in the presence of Brønsted superacids like triflic acid (TfOH), even deactivated systems can undergo electrophilic aromatic substitution. For example, 3-(furan-2-yl)propenoic acids react with arenes in the presence of TfOH to give hydroarylation products. nih.gov This suggests that under forcing conditions, the furan ring of this compound could be functionalized at the C5 position by various electrophiles.

The thiol group of the mercaptomethyl substituent is also a nucleophilic center and can react with electrophiles. Alkylation or acylation of the thiol group would lead to the formation of thioethers or thioesters, respectively. This reactivity is a common feature of thiols.

Reactivity Towards Nucleophiles:

The primary site for nucleophilic attack in this compound is the electrophilic carbonyl carbon of the carboxylic acid group. Carboxylic acids and their derivatives undergo nucleophilic acyl substitution. jackwestin.com This can lead to the formation of esters, amides, or acid chlorides upon reaction with the appropriate nucleophiles (alcohols, amines, or thionyl chloride, respectively). The synthesis of furan-3-carboxamides, for instance, has been achieved through the reaction of the corresponding carboxylic acid chloride with nitrogen-containing nucleophiles. nih.gov

Nucleophilic attack on the furan ring itself is generally disfavored due to the electron-rich nature of the ring. However, in specific cases, such as in the presence of strong nucleophiles and leaving groups on the ring, nucleophilic aromatic substitution might be possible, though it is not a common reaction pathway for furans.

The thiol group can also act as a leaving group in certain reactions, or its proton can be abstracted by a base, forming a thiolate anion. This thiolate is a potent nucleophile and can participate in various substitution and addition reactions.

Table 2: Predicted Reactivity at Different Sites of this compound

| Site | Reagent Type | Predicted Reaction | Product Type |

| Furan Ring (C5) | Electrophile (e.g., Br₂, HNO₃) | Electrophilic Aromatic Substitution | 5-Substituted furan derivative |

| Carboxylic Acid (Carbonyl C) | Nucleophile (e.g., R'OH, R'₂NH) | Nucleophilic Acyl Substitution | Ester, Amide |

| Mercaptomethyl (Sulfur) | Electrophile (e.g., R'X) | S-Alkylation | Thioether |

| Mercaptomethyl (Sulfur) | Base, then Electrophile | Thiolate formation, then S-Alkylation | Thioether |

Derivatization and Functionalization Strategies

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the furan (B31954) ring is a primary site for derivatization through reactions such as esterification and amidation. These transformations are fundamental in organic synthesis for creating more complex molecules, altering solubility, and attaching the furan core to other chemical entities.

The carboxylic acid can be readily converted into esters through reaction with various alcohols under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing water as it is formed. masterorganicchemistry.com For a compound like 2-(mercaptomethyl)furan-3-carboxylic acid, this allows for the introduction of a wide array of alkyl or aryl groups. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst (e.g., H₂SO₄) would yield the corresponding methyl or ethyl esters. nih.gov More complex alcohols can be used to introduce specific functionalities.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction typically requires activation of the carboxylic acid, often by converting it into a more reactive species like an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of the amide linkage under mild conditions.

Table 1: Representative Esterification and Amidation Reactions The following table illustrates potential derivatization reactions of the carboxylic acid moiety based on standard organic chemistry principles.

| Reactant | Reagent/Catalyst | Product Type |

| Methanol | H₂SO₄ (catalytic) | Methyl Ester |

| Benzyl (B1604629) alcohol | H₂SO₄ (catalytic) | Benzyl Ester |

| Aniline | DCC | Phenyl Amide |

| Glycine methyl ester | EDC/HOBt | Peptide-like Conjugate |

The carboxylic acid functionality makes this compound suitable for applications in solid-phase synthesis (SPS). In this technique, the molecule is anchored via its carboxylic acid group to an insoluble polymer resin, such as a 2-chlorotrityl chloride (2-CTC) resin. mdpi.comwalshmedicalmedia.com This immobilization allows for subsequent chemical modifications to be carried out on the mercaptan group. All excess reagents and byproducts from these reactions can be easily washed away, simplifying the purification process. walshmedicalmedia.com

Once the desired modifications on the sulfur-containing side chain are complete, the final product, a derivative of the original carboxylic acid, can be cleaved from the resin. The use of acid-sensitive resins like 2-CTC allows for the release of the final compound under mild acidic conditions, which helps to preserve the integrity of the synthesized molecule. walshmedicalmedia.com This strategy is particularly useful for constructing libraries of related compounds for screening purposes.

Chemical Modifications of the Mercaptan Group

The mercaptan (thiol) group is a highly reactive nucleophile, providing a second, distinct site for derivatization. Its modification can lead to the formation of various sulfur-containing functional groups, significantly expanding the molecular diversity accessible from this starting material.

Thiols readily undergo S-alkylation with alkyl halides or other electrophiles to form thioethers. acsgcipr.org The mercaptomethyl group of this compound can react with compounds like methyl iodide or benzyl bromide in the presence of a mild base to yield the corresponding thioether derivatives. This reaction is a common and efficient method for carbon-sulfur bond formation. acsgcipr.org

Thiols can also be oxidized to form disulfides. This can occur through exposure to mild oxidizing agents or simply through air oxidation, often catalyzed by base or metal ions. The reaction of two molecules of this compound would lead to a symmetrical disulfide, creating a dimeric structure linked by a disulfide bond. The formation of disulfides can be a pH-dependent process. researchgate.net

Table 2: Potential Modifications of the Mercaptan Group This table outlines possible transformations of the mercaptomethyl side chain.

| Reaction Type | Reagent | Product Functional Group |

| S-Alkylation | Methyl Iodide (CH₃I) | Thioether (S-methyl) |

| S-Alkylation | Benzyl Bromide (BnBr) | Thioether (S-benzyl) |

| Oxidation | Air / mild oxidant | Disulfide |

| Michael Addition | Methyl Acrylate | Thioether (via conjugate addition) |

The sulfur atom in a thioether, formed as described in section 4.2.1, can be further oxidized to produce sulfoxides and sulfones. researchgate.net The selective oxidation of a thioether to a sulfoxide (B87167) can be achieved using controlled amounts of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

Using a stronger oxidizing agent or an excess of the oxidant, such as hydrogen peroxide in acetic acid, will typically lead to the full oxidation of the thioether to the corresponding sulfone. researchgate.netnih.gov This two-step process—thioether formation followed by oxidation—allows for the introduction of sulfoxide or sulfone moieties, which are important functional groups in medicinal chemistry and materials science. organic-chemistry.org

As a soft nucleophile, the thiol group is an excellent participant in Michael addition (conjugate addition) reactions. masterorganicchemistry.com It can add to α,β-unsaturated carbonyl compounds, such as acrylates, acrylamides, and enones, to form a new carbon-sulfur bond. masterorganicchemistry.comscience.gov This reaction is highly efficient and proceeds under mild conditions, making it a powerful tool for covalent modification.

Furthermore, the thiol group can participate in "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. A key example is the thiol-yne reaction, where a thiol adds across a carbon-carbon triple bond (an alkyne) in the presence of a radical initiator or under UV light. usm.edu This reaction can proceed twice to form a dithioether linkage, providing a robust method for covalently linking the furan-containing molecule to other alkyne-functionalized substrates. usm.edu

Functionalization of the Furan Heterocycle

The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The substituents at the C2 and C3 positions influence the regioselectivity of these reactions. The C5 position is typically the most activated site for electrophilic substitution and metal-catalyzed C-H functionalization.

Electrophilic aromatic substitution provides a direct method for introducing new substituents onto the furan nucleus. While the electron-withdrawing nature of the carboxylic acid at C3 deactivates the ring, the electron-donating effect of the ether-like oxygen atom still allows for reactions to occur, primarily at the C5 position.

A key example of this reactivity is the Friedel-Crafts-type hydroarylation reaction. In this process, the furan derivative can react with arenes in the presence of a strong Brønsted or Lewis acid. Studies on similar furan carboxylic acid derivatives have shown that superacids, such as trifluoromethanesulfonic acid (TfOH), can effectively catalyze the addition of arenes across a double bond conjugated with the furan ring. mdpi.com For this compound, electrophilic attack would be expected to occur at the C5 position, the most nucleophilic site on the ring, leading to the formation of 5-substituted derivatives. Common electrophilic reactions applicable to the furan ring include nitration, halogenation, and acylation, although reaction conditions must be carefully controlled to avoid degradation of the sensitive furan moiety.

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. For furan derivatives, direct C-H activation and arylation at the C5 position is a particularly efficient strategy, avoiding the need for pre-functionalization (e.g., halogenation) of the ring.

Research on various furan substrates has demonstrated the efficacy of this approach. mdpi.com The reaction typically involves a palladium catalyst, a ligand (often an N-heterocyclic carbene or a phosphine), a base, and an aryl halide or triflate as the coupling partner. amazonaws.com The catalytic cycle proceeds through a concerted metalation-deprotonation pathway at the most acidic C-H bond, which is the C5 position in furan-3-carboxylic acid systems. High conversions and excellent yields have been reported for the coupling of various furanyl derivatives with a range of aryl bromides. mdpi.comamazonaws.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction outcome. mdpi.com

| Furan Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methylfuran-3-carboxylic acid ethyl ester | 4-Bromoacetophenone | Pd/Tedicyp complex | AcONa / DMAc | 150 °C | 88% | amazonaws.com |

| 2-Methylfuran-3-carboxylic acid ethyl ester | 4-Bromoanisole | Pd/Tedicyp complex | AcONa / DMAc | 150 °C | 84% | amazonaws.com |

| 2-Butylfuran | 4-Bromoacetophenone | NHC-Palladium(II) complex | KOAc / DMAc | 120 °C | >99% (Conversion) | mdpi.com |

| Furfural (B47365) | 4-Bromoacetophenone | NHC-Palladium(II) complex | KOAc / DMAc | 120 °C | >99% (Conversion) | mdpi.com |

Synthesis of Polyfunctional Derivatives and Analogues

The carboxylic acid and mercaptomethyl groups are versatile handles for the synthesis of a wide array of polyfunctional derivatives.

The carboxylic acid moiety can be readily converted into other functional groups. Standard esterification procedures can yield the corresponding methyl, ethyl, or other alkyl esters. researchgate.net Amidation, through activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with a primary or secondary amine, produces various amides. google.com These transformations allow for the modulation of the compound's physicochemical properties, such as polarity and hydrogen bonding capacity.

The nucleophilic thiol of the mercaptomethyl group is another key site for derivatization. It can undergo S-alkylation with various alkyl halides to form thioethers. Furthermore, the thiol can participate in the synthesis of more complex heterocyclic systems. For instance, reaction sequences starting from the related compound furan-2-ylmethanethiol have been used to construct derivatives containing triazole or oxadiazole rings. echemcom.com Such strategies involve converting the thiol into a reactive intermediate, like an acetohydrazide, which then undergoes cyclization with appropriate reagents. echemcom.com

| Functional Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | researchgate.net |

| Carboxylic Acid | Amidation | 1. SOCl₂ or other activating agent 2. Amine (RNH₂) | Amide | google.com |

| Mercaptomethyl | S-Alkylation | Alkyl Halide (R-X), Base | Thioether | echemcom.com |

| Mercaptomethyl | Heterocycle Synthesis | e.g., Hydrazine, POCl₃, Aromatic Acids | Thio-substituted Oxadiazoles/Triazoles | echemcom.com |

Development of Prodrug Strategies (Academic Chemical Transformations Only)

Prodrug design involves the chemical modification of a biologically active molecule to improve its properties, with the understanding that the modifying group will be cleaved in vivo to release the parent drug. nih.gov For this compound, both the carboxylic acid and the thiol groups are amenable to the formation of bioreversible linkages. These chemical transformations are explored here from a purely academic perspective.

The most common prodrug strategy for carboxylic acids is conversion to an ester. uobabylon.edu.iq The resulting ester masks the polar carboxylic acid, potentially altering solubility and membrane permeability. nih.gov Simple alkyl esters can be hydrolyzed by esterase enzymes. More sophisticated ester prodrugs, such as acyloxymethyl esters, can also be synthesized. These are designed for enzymatic cleavage to release the active carboxylic acid, formaldehyde, and an alcohol. uobabylon.edu.iq

The thiol group can be masked through the formation of a thioester or a disulfide bond. Thioesters can be formed by reacting the thiol with an activated carboxylic acid. Like their oxygen-based counterparts, thioesters are susceptible to enzymatic hydrolysis. Alternatively, reaction with a suitable thiol-containing reagent can form a disulfide linkage, which can be cleaved reductively in a biological environment. These modifications temporarily mask the reactive thiol group. nih.govuobabylon.edu.iq

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and three-dimensional structure of 2-(mercaptomethyl)furan-3-carboxylic acid in solution.

2D NMR Techniques for Connectivity and Conformational Analysis (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for piecing together the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the protons on the furan (B31954) ring (H4 and H5). Additionally, coupling between the methylene (B1212753) protons of the mercaptomethyl group (-CH₂SH) and the thiol proton (-SH) might be observable, depending on the solvent and concentration, though this coupling is often broadened or absent due to chemical exchange.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the straightforward assignment of the carbons in the furan ring and the methylene carbon by identifying their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps to connect the different functional groups. Key expected correlations for this compound would include:

Correlations from the methylene protons (-CH₂) to the C2 and C3 carbons of the furan ring.

Correlations from the furan ring protons (H4 and H5) to the surrounding furan carbons.

A correlation from the H4 proton to the carboxylic carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for conformational analysis. For instance, NOESY could reveal through-space interactions between the methylene protons of the mercaptomethyl group and the H4 proton on the furan ring, helping to define the preferred orientation of the side chain relative to the ring.

A summary of predicted key 2D NMR correlations is presented in the table below.

| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations |

| H4 | H5 | C3, C5, Carboxylic C=O |

| H5 | H4 | C2, C3, C4 |

| -CH₂- | -SH (potentially) | C2, C3, Thiol Carbon |

| -SH | -CH₂- (potentially) | Methylene Carbon |

| -COOH | None | C3, C4 |

Advanced Nuclei NMR (e.g., ¹³C, ¹⁵N, ¹⁷O, if applicable)

While ¹H NMR provides information on the proton framework, NMR of other nuclei offers deeper structural insights.

¹³C NMR: The predicted ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. Based on data for similar furan derivatives and carboxylic acids, the expected chemical shifts can be estimated. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The furan ring carbons would appear in the aromatic region, with their specific shifts influenced by the electron-donating mercaptomethyl group and the electron-withdrawing carboxylic acid group. The methylene carbon would appear in the aliphatic region.

The following table outlines the predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic C=O | 165-175 | Typical range for a carboxylic acid carbonyl carbon. |

| C2 (Furan) | 150-160 | Substituted with an electron-donating group, shifted downfield. |

| C3 (Furan) | 120-130 | Substituted with an electron-withdrawing group, shifted upfield. |

| C4 (Furan) | 110-120 | Adjacent to the carboxylic acid group. |

| C5 (Furan) | 140-150 | Typical range for an unsubstituted carbon at this position in a furan. |

| -CH₂- | 25-35 | Aliphatic carbon adjacent to a sulfur atom and a furan ring. |

¹⁵N, ¹⁷O NMR: These nuclei are not present in this compound, and therefore, these techniques are not applicable.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₆O₃S). The presence of sulfur would also be indicated by the characteristic isotopic pattern, with a small M+2 peak due to the natural abundance of the ³⁴S isotope.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The analysis of these fragments provides detailed structural information. A plausible fragmentation pathway for this compound would likely involve:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (•COOH or CO₂): Another characteristic fragmentation of carboxylic acids.

Cleavage of the mercaptomethyl group: This could occur through the loss of •SH or the entire •CH₂SH radical.

Ring fragmentation: The furan ring itself can undergo characteristic cleavages.

The following table summarizes some of the expected key fragment ions in the mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

| [M]+• | Molecular ion |

| [M - H₂O]+• | Loss of water |

| [M - COOH]+ | Loss of the carboxyl group |

| [M - CH₂SH]+ | Loss of the mercaptomethyl group |

| [C₅H₅S]+ | Furan ring with sulfur side chain |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsion angles. These parameters can be estimated with a high degree of confidence by considering the known geometries of furan, carboxylic acids, and thiols. The furan ring is an aromatic heterocycle and is expected to be largely planar. The substituents at the 2- and 3-positions, the mercaptomethyl and carboxylic acid groups respectively, will have preferred orientations to minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C=C (furan ring) | 1.35 - 1.44 |

| C-O (furan ring) | 1.36 - 1.37 |

| C-C (ring-substituent) | 1.48 - 1.52 |

| C=O (carboxyl) | 1.20 - 1.25 |

| C-O (carboxyl) | 1.31 - 1.36 |

| O-H (carboxyl) | 0.96 - 0.98 |

| C-S (thiol) | 1.80 - 1.85 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| C-O-C (in furan ring) | 106 - 107 |

| O-C=C (in furan ring) | 110 - 111 |

| C=C-C (in furan ring) | 106 - 107 |

| C-C-C=O (carboxyl) | 115 - 125 |

| C-C-O-H (carboxyl) | 105 - 115 |

| C-C-S (mercaptomethyl) | 109 - 112 |

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions that dictate their crystal packing. The most significant of these would be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), and it is highly probable that these groups would form dimeric structures, a common feature in the crystal structures of carboxylic acids.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies.

Band Assignments for Carboxyl and Thiol Groups

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the carboxylic acid and thiol groups.

Carboxyl Group:

O-H Stretch: A very broad and intense absorption band is expected in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, arising from the stretching vibration of the hydrogen-bonded O-H group.

C=O Stretch: A strong, sharp absorption band is anticipated between 1700 and 1725 cm⁻¹ for the carbonyl stretch of the dimeric carboxylic acid.

C-O Stretch and O-H Bend: These vibrations are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions.

Thiol Group:

S-H Stretch: A weak to moderately intense, sharp absorption band is expected in the FT-IR spectrum around 2550-2600 cm⁻¹. This peak is often a clear indicator of the presence of a thiol group.

C-S Stretch: This vibration typically appears as a weak band in the 600-700 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxyl | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxyl | C=O stretch | 1700 - 1725 |

| Carboxyl | C-O stretch / O-H bend | 1210 - 1320, 1395-1440 |

| Thiol | S-H stretch | 2550 - 2600 |

| Thiol | C-S stretch | 600 - 700 |

| Furan Ring | C-H stretch | ~3100 |

| Furan Ring | C=C stretch | 1500 - 1600 |

Conformational Insights from Vibrational Modes

The precise frequencies of the vibrational modes can provide insights into the molecular conformation. For instance, the position and shape of the O-H and C=O stretching bands can confirm the presence of hydrogen-bonded dimers. Subtle shifts in the vibrational frequencies of the furan ring could indicate electronic interactions with the substituent groups. In more detailed studies, computational modeling could be used to predict the vibrational spectra for different conformers and compare them with experimental data to determine the most stable conformation in a given environment.

Electronic Absorption and Emission Spectroscopy for Electronic Structure (UV-Vis, Fluorescence)

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The furan ring is an aromatic system and is expected to exhibit π → π* transitions in the UV region. The presence of the carboxylic acid and mercaptomethyl substituents can influence the energy of these transitions.

The carboxylic acid group, being an electron-withdrawing group, can cause a slight shift in the absorption maximum. The mercaptomethyl group, with its lone pairs of electrons on the sulfur atom, could potentially participate in n → π* transitions. A typical UV-Vis spectrum for a substituted furan would show absorption maxima below 300 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While furan itself is weakly fluorescent, the nature and position of substituents can significantly affect the fluorescence properties. It is possible that this compound would exhibit some fluorescence, and the study of its emission spectrum could provide further details about its excited electronic states.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment in Chiral Derivatives

Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the mercaptomethyl group or through the formation of a chiral derivative, then CD and ORD spectroscopy would be invaluable for determining its absolute configuration. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, which is a characteristic property of chiral molecules. As no information on chiral derivatives of this compound is currently available, this section remains a prospective area of study.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. Methods like B3LYP and M06-2X, often paired with basis sets such as 6-311+G*, are commonly employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties of furan-containing compounds. rsc.org

The electronic structure of 2-(Mercaptomethyl)furan-3-carboxylic acid is dictated by the interplay of the aromatic furan (B31954) ring, the electron-withdrawing carboxylic acid group, and the sulfur-containing mercaptomethyl group. Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity.

HOMO: For furan derivatives, the HOMO is typically a π-orbital localized on the furan ring. In this compound, significant contributions from the non-bonding orbitals of the sulfur atom are also expected, making the mercaptomethyl group and the ring the primary sites for electrophilic attack.

LUMO: The LUMO is generally a π* (antibonding) orbital. For this molecule, the LUMO is expected to be distributed over the furan ring and, notably, the carboxylic acid group. nih.gov This distribution indicates that the molecule would accept electrons into this orbital, making these regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov DFT calculations for furan and its simple derivatives have reported HOMO-LUMO gaps in the range of 6.00 to 6.38 eV, indicating significant electronic stability. rsc.org The substitution pattern on this compound would modulate this value.

Table 1: Representative Frontier Orbital Energies of Furan Derivatives

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Furan | B3LYP/6-311G(2d,p) | -6.50 | -0.12 | 6.38 |

This table presents illustrative data from computational studies on furan and a more complex derivative to provide context for the expected electronic properties. rsc.orgnih.gov

The flexibility of the mercaptomethyl and carboxylic acid groups allows for multiple conformations and potential tautomers.

Conformational Isomers: Rotation around the single bonds—specifically the furan-C(mercaptomethyl), C-S(mercaptomethyl), furan-C(carboxylic), and C-O(carboxylic) bonds—gives rise to various rotational isomers (rotamers). DFT calculations can determine the optimized geometry of these conformers and their relative energies, identifying the most stable, lowest-energy structures. For instance, the orientation of the carboxylic acid group relative to the furan ring can be stabilized by intramolecular hydrogen bonding, a factor readily modeled in computational studies. researchgate.net

Tautomeric Forms: Tautomerism is a significant consideration. The mercaptomethyl group can exist in a thiol-thione tautomeric equilibrium, although the thiol form (-CH₂SH) is generally more stable than the thione form (=CHS⁻H⁺) for simple thiols. Additionally, the carboxylic acid group can exhibit keto-enol tautomerism. Quantum chemical calculations are essential for quantifying the energy differences between these tautomers to predict their relative populations at equilibrium. Studies on heterocyclic thiols confirm the utility of DFT in investigating these equilibria. mdpi.com

Table 2: Potential Isomeric Forms of this compound

| Isomer Type | Description | Key Structural Feature |

|---|---|---|

| Conformer | Rotation around the C-COOH bond | Orientation of the hydroxyl group relative to the furan ring. |

| Conformer | Rotation around the C-CH₂SH bond | Orientation of the thiol group relative to the furan ring. |

| Tautomer | Thiol-Thione Tautomerism | Equilibrium between -SH (thiol) and =S (thione) forms. |

| Tautomer | Keto-Enol Tautomerism | Equilibrium involving the carboxylic acid group. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for mapping out reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states (TS), a detailed potential energy surface for a given reaction can be constructed. acs.org

For any proposed reaction involving this compound, such as esterification, oxidation of the thiol, or cycloaddition reactions involving the furan ring, DFT can be used to locate the transition state structure. pku.edu.cn A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Computational studies on furan cycloadditions, for example, have successfully calculated activation free energies that align with experimental outcomes, demonstrating the predictive power of these methods. pku.edu.cn

Table 3: Illustrative Calculated Activation Energies for Reactions of Furan Derivatives

| Reaction Type | Reactants | Method | Activation Free Energy (kcal/mol) |

|---|---|---|---|

| [4+2] Cycloaddition | Dienylfuran + DMAD | (U)B3LYP/6-31+G(d) | 16.6 |

This table provides examples of activation energies calculated for reactions of a substituted furan to demonstrate the type of data obtained from transition state analysis. DMAD is dimethyl acetylenedicarboxylate. pku.edu.cn

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing transition states or intermediates. acs.org

For this compound, with its hydrogen-bond-donating and -accepting groups, specific interactions with protic solvents would be crucial. Solvation models have shown that reaction endothermicity can change to exothermicity when moving from the gas phase to a solvent, highlighting the importance of including these effects. rsc.org

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of specific molecular conformations, Molecular Dynamics (MD) simulations introduce the element of time and temperature. MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's dynamic behavior to be observed over time (from picoseconds to microseconds).

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations by simulating the molecule's movements at a given temperature. This can reveal preferred orientations, the flexibility of the side chains, and the transitions between different conformational states.

Solvent Interactions: Simulating the molecule within a box of explicit solvent molecules provides a detailed picture of the solvation shell, the dynamics of hydrogen bonding, and how the solvent structure influences the solute's conformation.

Probing Large-Scale Motion: Identifying the dominant modes of motion and understanding the flexibility of the entire molecular framework, which is information not readily available from static geometry optimizations.

By integrating DFT calculations for energetic accuracy with MD simulations for dynamic sampling, a comprehensive theoretical model of this compound's structure, properties, and reactivity can be developed.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of molecules. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. nih.gov For this compound, DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide theoretical chemical shifts. nih.gov These calculations would involve geometry optimization of the molecule's lowest energy conformation, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method to compute the magnetic shielding tensors for each nucleus. nih.gov The predicted chemical shifts are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). For furan rings, substituent chemical shifts (SCS) can also offer a more straightforward, albeit less precise, method for estimating ¹³C chemical shifts based on the electronic effects of the attached functional groups. stenutz.eu

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using a hypothetical DFT/GIAO approach.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Furan ring) | 6.5 - 8.0 |

| ¹H (-CH₂SH) | 3.5 - 4.5 |

| ¹H (-COOH) | 10.0 - 12.0 |

| ¹H (-SH) | 1.5 - 3.0 |

| ¹³C (Furan ring) | 110 - 150 |

| ¹³C (-CH₂SH) | 25 - 35 |

| ¹³C (-COOH) | 165 - 175 |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. researchgate.netnih.gov For this compound, a frequency calculation on the optimized geometry would yield a set of normal modes, each corresponding to a specific molecular vibration. Key predicted frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, the S-H stretch of the mercaptan, and various C-H and C-O stretches associated with the furan ring. nih.gov Anharmonic corrections are often applied to the calculated harmonic frequencies to improve agreement with experimental data. researchgate.netnih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound Based on typical ranges and DFT predictions for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -COOH | O-H stretch | ~3300 - 2500 (broad, due to H-bonding) |

| -COOH | C=O stretch | ~1700 - 1750 |

| -SH | S-H stretch | ~2550 - 2600 |

| Furan | C-O-C stretch | ~1000 - 1300 |

| Furan | C=C stretch | ~1500 - 1600 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR models for this compound exist, the diverse biological activities reported for other furan derivatives suggest that this compound could be a candidate for such studies. scispace.comijabbr.comresearchgate.net

A hypothetical QSRR study on a series of derivatives of this compound would involve:

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that links the descriptors to a measure of reactivity (e.g., reaction rate constant, equilibrium constant).

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model could predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward compounds with desired properties.

Rational Design of Derivatives through Computational Screening

Computational screening is a powerful approach for the rational design of new molecules with enhanced properties. Given the wide range of biological activities associated with furan derivatives, computational screening could be employed to design derivatives of this compound with specific therapeutic potential. researchgate.net

This process would typically involve:

Target Identification: A biological target (e.g., an enzyme or receptor) is selected.

Virtual Library Generation: A virtual library of derivatives of this compound would be created by systematically modifying its structure (e.g., adding or changing substituents on the furan ring).

Molecular Docking: The virtual library would be screened against the target's binding site using molecular docking simulations. These simulations predict the binding affinity and orientation of each derivative within the active site.

Hit Identification and Optimization: The top-scoring compounds ("hits") would be identified and subjected to further computational analysis (e.g., molecular dynamics simulations) to refine their binding modes and predict their efficacy.

This in silico approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates.

Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular interactions of this compound are critical to its physical properties and its potential interactions with biological targets. Computational methods can provide detailed insights into these non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the mercapto group can also act as a weak hydrogen bond donor. nih.govglobethesis.com DFT calculations can be used to model the formation of hydrogen-bonded dimers or complexes with other molecules, such as water or biological residues. nih.gov These calculations can determine the geometry and energetics of these interactions, which are crucial for understanding the compound's solubility and binding to target molecules. globethesis.comrsc.org

π-Stacking: The furan ring, being an aromatic heterocycle, can participate in π-stacking interactions with other aromatic systems. acs.orgnih.gov These interactions are important in the packing of molecules in the solid state and in the binding to aromatic residues in proteins. rsc.orgresearchgate.net Computational studies can quantify the strength of these interactions and determine the preferred orientation (e.g., parallel-displaced or T-shaped) of the interacting rings. nih.gov

Other Interactions: The molecule can also engage in other non-covalent interactions, such as C-H···π interactions, where a C-H bond interacts with the face of the furan ring. nih.gov The sulfur atom of the mercaptomethyl group can also participate in various non-covalent interactions.

Structure Reactivity Relationship Srr and Design Principles

Correlation of Structural Features with Specific Chemical Transformations

The unique arrangement of the furan (B31954) ring, a mercaptomethyl substituent at the 2-position, and a carboxylic acid at the 3-position gives rise to a specific reactivity profile. Each functional group can participate in a variety of chemical transformations, and the presence of the others modulates this reactivity.

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.comchemicalbook.com The rate of these reactions is significantly faster than that of benzene. chemicalbook.com The position of electrophilic attack is directed by the substituents on the ring. The most common transformations involving the furan nucleus in this molecule are predicted to be:

Electrophilic Aromatic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the C5 position, which is the most electron-rich and sterically accessible position. The C4 position is less favored due to the deactivating effect of the adjacent carboxylic acid.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions. numberanalytics.com This reactivity, however, is generally diminished by the presence of electron-withdrawing groups. numberanalytics.com

Ring Opening: Under strongly acidic conditions, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound.

Thiol Group Reactivity: The thiol group (-SH) is a potent nucleophile and is readily oxidized. researchgate.netwikipedia.org Its key chemical transformations include:

S-Alkylation and S-Acylation: The thiol can react with electrophiles such as alkyl halides and acyl chlorides to form thioethers and thioesters, respectively. studysmarter.co.uk

Oxidation: Mild oxidizing agents can convert the thiol to a disulfide (forming a dimer), while stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, or sulfonic acids. wikipedia.org

Michael Addition: As a strong nucleophile, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net

Carboxylic Acid Group Reactivity: The carboxylic acid group is acidic and can undergo a range of nucleophilic acyl substitution reactions. studysmarter.co.uk Common transformations include:

Deprotonation: As an acid, it will readily deprotonate in the presence of a base to form a carboxylate salt.

Esterification: Reaction with an alcohol under acidic conditions yields an ester.

Amide Formation: Reaction with an amine, typically activated by a coupling agent, produces an amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The interplay between these groups is significant. For instance, the acidity of the carboxylic acid can influence the nucleophilicity of the thiol under certain pH conditions. Conversely, the presence of the thiol offers a potential site for intramolecular reactions, such as the formation of a lactone involving the carboxyl group.

Table 1: Predicted Chemical Transformations of 2-(Mercaptomethyl)furan-3-carboxylic acid

| Functional Group | Reaction Type | Predicted Outcome |

|---|---|---|

| Furan Ring | Electrophilic Aromatic Substitution | Substitution primarily at the C5 position. |

| Diels-Alder Reaction | Formation of a bicyclic adduct, reactivity may be reduced. | |

| Ring Opening | Formation of a 1,4-dicarbonyl compound under strong acid. | |

| Thiol Group | S-Alkylation/S-Acylation | Formation of thioethers or thioesters. |

| Oxidation | Formation of disulfides or sulfonic acids. | |

| Michael Addition | Addition to α,β-unsaturated systems. | |

| Carboxylic Acid | Deprotonation | Formation of a carboxylate salt. |

| Esterification/Amide Formation | Formation of esters or amides. | |

| Reduction | Formation of 2-(mercaptomethyl)-3-(hydroxymethyl)furan. |

Influence of Substituent Effects on Reactivity (e.g., Hammett/Taft Analysis)

The reactivity of each functional group in this compound is modulated by the electronic effects of the other substituents. These effects can be qualitatively understood and quantitatively estimated using linear free-energy relationships like the Hammett and Taft equations. wikipedia.orgdalalinstitute.com

The carboxylic acid group at the C3 position is an electron-withdrawing group (EWG) due to both induction and resonance. This has several consequences:

Deactivation of the Furan Ring: The -COOH group deactivates the furan ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

Increased Acidity: The electron-withdrawing nature of the furan ring and the mercaptomethyl group will influence the pKa of the carboxylic acid.

Hammett and Taft Analysis: The Hammett equation (log(k/k₀) = σρ) relates the reaction rate (k) or equilibrium constant of a substituted reactant to that of an unsubstituted one (k₀) through substituent (σ) and reaction (ρ) constants. wikipedia.org While specific Hammett constants for substituents on a furan ring are less common than for benzene, the principles still apply.

σ value for -COOH: The carboxylic acid group is known to have a positive σ value, indicating its electron-withdrawing nature. This would lead to a decrease in the rate of electrophilic substitution on the furan ring compared to unsubstituted furan.

σ value for -CH₂SH:* The Taft polar substituent constant (σ*) for the mercaptomethyl group would be positive, reflecting its inductive electron-withdrawing character. This would influence the acidity of the carboxylic acid.

Table 2: Estimated Electronic Effects and Their Consequences

| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |

|---|---|---|---|

| -COOH | C3 | Strong electron-withdrawing (inductive and resonance) | Deactivates the furan ring to electrophilic attack; increases acidity of the thiol. |

| -CH₂SH | C2 | Weakly electron-withdrawing (inductive) | Minor deactivating effect on the furan ring; increases acidity of the carboxylic acid. |

Stereoelectronic Effects on Chemical Behavior

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on reactivity, play a subtle but important role in the chemical behavior of this compound.

Conformational Preferences: The relative orientation of the mercaptomethyl and carboxylic acid groups can be influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom's lone pair, or the furan oxygen. This can lock the molecule into a specific conformation, which may affect the accessibility of the reactive sites.

Orbital Overlap: The orientation of the lone pairs on the furan's oxygen atom and the thiol's sulfur atom can influence their ability to stabilize adjacent carbocations or participate in reactions. For example, in electrophilic attack on the furan ring, the orientation of the oxygen's lone pairs is crucial for stabilizing the intermediate arenium ion.

Through-Space Interactions: The proximity of the thiol and carboxylic acid groups could lead to through-space interactions that modulate their respective acidities and nucleophilicities. For instance, the electrostatic field of the carboxylic acid could influence the electron density on the sulfur atom.

Predictive Models for Reactivity based on Computational and Experimental Data

Computational Approaches:

Geometry Optimization and Electronic Structure: DFT calculations can determine the most stable conformation of the molecule, including potential intramolecular hydrogen bonds. Analysis of the molecular orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov The calculated electrostatic potential map can also highlight the electron-rich and electron-poor regions of the molecule.

Calculation of Reactivity Indices: Fukui functions and local softness indices can be calculated to quantitatively predict the regioselectivity of electrophilic, nucleophilic, and radical attacks on the furan ring. mdpi.com

Reaction Pathway Modeling: The transition states and activation energies for various potential reactions can be calculated. This allows for a comparison of the feasibility of different reaction pathways and helps in designing reaction conditions that favor a desired product. For example, the energy barriers for electrophilic attack at the C4 and C5 positions of the furan ring can be computed to confirm the predicted regioselectivity. acs.org

pKa Prediction: Computational methods can be used to estimate the pKa values of the carboxylic acid and thiol groups, providing a quantitative measure of their acidity.

Integration with Experimental Data: The predictions from these computational models can be correlated with experimental data from related furan, thiol, and carboxylic acid derivatives to build a more robust predictive framework. For instance, experimentally determined Hammett and Taft constants for a range of substituents can be used to calibrate and validate the computational results. fraunhofer.de This integrated approach allows for the development of a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this compound, enabling the rational design of new synthetic routes and the prediction of its chemical behavior in various environments.

Advanced Chemical Applications Excluding Biological, Medicinal, and Pharmaceutical Applications

Use as a Building Block in Organic Materials Chemistry

The bifunctional nature of 2-(mercaptomethyl)furan-3-carboxylic acid, with its polymerizable carboxylic acid and reactive mercaptomethyl side chain, suggests its promise as a versatile building block in the synthesis of novel organic materials.

The carboxylic acid moiety of this compound can participate in condensation polymerization reactions, similar to other furan-based carboxylic acids like 2,5-furandicarboxylic acid (FDCA), which is a well-known bio-based monomer for polyesters. This suggests that this compound could be a valuable precursor for a new class of functional polymers.

Potential Polymerization Pathways:

| Polymerization Type | Co-monomer | Potential Polymer Structure | Key Features |

| Polyesterification | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Linear polyesters with pendant mercaptomethyl groups | The thiol groups can be used for post-polymerization modification, cross-linking, or as sites for nanoparticle attachment. |

| Polyamidation | Diamines (e.g., hexamethylenediamine) | Polyamides with pendant mercaptomethyl groups | Introduces hydrogen bonding and potentially enhanced thermal stability compared to polyesters. |

The presence of the mercaptomethyl group offers a significant advantage over simpler furan-based monomers. This thiol functionality can be exploited for various post-polymerization modifications, such as:

Cross-linking: The thiol groups can be oxidized to form disulfide bridges, leading to the formation of cross-linked polymer networks with enhanced mechanical properties and thermal stability.

Surface functionalization: The thiol groups can be used to graft other molecules onto the polymer surface, for example, through thiol-ene click chemistry, to tailor surface properties like hydrophilicity or biocompatibility for specific applications.

Nanoparticle Composites: The strong affinity of sulfur for noble metals can be utilized to synthesize polymer-nanoparticle composites with unique optical or electronic properties.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While furan-2,5-dicarboxylic acid has been explored as a linker for MOFs, the introduction of a mercaptomethyl group in this compound could lead to the development of functional MOFs with tailored properties.

The carboxylate group can coordinate to metal centers to form the primary framework structure, while the pendant mercaptomethyl groups within the pores can serve as functional sites.

Potential Advantages of this compound in MOFs:

Selective Adsorption: The soft nature of the sulfur atom in the thiol group can lead to strong interactions with heavy metal ions, suggesting potential applications in the selective adsorption and removal of toxic metals from water.

Catalysis: The thiol groups can be used to anchor catalytic metal nanoparticles within the MOF pores, creating highly active and recyclable heterogeneous catalysts.

Sensing: The interaction of the thiol groups with specific analytes could lead to changes in the optical or electronic properties of the MOF, enabling its use as a chemical sensor.

Ligand Design in Coordination Chemistry

The presence of both a carboxylic acid and a thiol group makes this compound a potentially excellent chelating ligand for a variety of metal ions. The combination of a hard oxygen donor (from the carboxylate) and a soft sulfur donor (from the thiol) allows for the formation of stable complexes with a range of transition metals.

The molecule can act as a bidentate ligand, coordinating to a metal center through the deprotonated carboxylate oxygen and the sulfur atom of the thiol group. This would form a stable five-membered chelate ring, a favorable arrangement in coordination chemistry.

Potential Coordination Modes and Metal Ion Affinities:

| Donor Atoms | Metal Ion Preference | Potential Complex Geometry |

| O (carboxylate), S (thiol) | Soft and borderline transition metals (e.g., Cu(I), Ag(I), Au(I), Hg(II), Cd(II), Pd(II), Pt(II)) | Square planar, tetrahedral, or linear, depending on the metal and other ligands |

The furan (B31954) ring itself can also participate in coordination through its oxygen atom or π-system, potentially leading to more complex coordination modes and polynuclear structures.

The coordination complexes of this compound with transition metals could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the furan ring and the steric environment around the metal center can be tuned by modifying the ligand structure, allowing for the rational design of catalysts for specific reactions.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium or nickel complexes could potentially catalyze C-C and C-heteroatom bond-forming reactions, which are fundamental in organic synthesis.

Oxidation/Reduction Reactions: The redox-active nature of some transition metals, when complexed with this ligand, could be harnessed for selective oxidation or reduction of organic substrates.

Asymmetric Catalysis: If the ligand is modified to be chiral, its metal complexes could be used as catalysts for enantioselective transformations, producing a single enantiomer of a chiral product.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups present in this compound—the carboxylic acid, the thiol, and the furan ring—are all capable of participating in various non-covalent interactions, making this molecule a promising building block for the construction of well-defined supramolecular architectures.

Key Non-Covalent Interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains. The thiol group can also act as a weaker hydrogen bond donor.

π-π Stacking: The aromatic furan rings can engage in π-π stacking interactions, which can play a significant role in the self-assembly of molecules in the solid state or in solution.

Sulfur-based Interactions: The sulfur atom can participate in various non-covalent interactions, including S···S and S···π interactions, which can contribute to the stability of supramolecular assemblies.

These interactions could lead to the formation of various supramolecular structures, such as:

Liquid Crystals: The directional nature of hydrogen bonding and π-π stacking could lead to the formation of liquid crystalline phases with long-range orientational order.

Gels: The formation of extended hydrogen-bonded networks could lead to the gelation of organic solvents.

Host-Guest Complexes: The molecule could potentially act as a host for small guest molecules, with the furan ring providing a cavity and the functional groups providing specific binding sites.

Self-Assembly Studies and Non-Covalent Interactions

No studies detailing the self-assembly behavior or specific non-covalent interactions of this compound have been reported in the reviewed scientific literature. Research on the aggregation, crystal engineering, or supramolecular formation driven by hydrogen bonding, thiol interactions, or π-stacking involving this specific molecule is not available.

Host-Guest Chemistry Applications

There are no published reports on the application of this compound in the field of host-guest chemistry. Information regarding its use as either a host molecule to encapsulate guest species or as a guest molecule for complexation within larger macrocyclic hosts could not be found.

Applications in Analytical Chemistry (e.g., as a Derivatizing Agent for Detection)

No literature exists describing the use of this compound in analytical chemistry. There are no documented methods employing this compound as a derivatizing agent for enhancing the detection of analytes, as a component in chemical sensors, or as a standard in analytical assays.

Development of Functional Surfaces and Coatings

Research on the application of this compound for the development of functional surfaces or coatings is not available. There are no studies on its use for surface modification, the formation of self-assembled monolayers (SAMs) on substrates like gold (via its thiol group), or its incorporation into polymeric coatings to impart specific chemical or physical properties.

Due to the absence of research data, no data tables or detailed research findings can be provided.

Future Research Directions and Unexplored Avenues

Exploration of Unconventional Synthetic Routes and Biocatalysis

The future synthesis of 2-(mercaptomethyl)furan-3-carboxylic acid will likely move beyond traditional multi-step batch syntheses to embrace more efficient and sustainable methodologies. Unconventional synthetic routes such as flow chemistry, mechanochemistry, and photochemistry offer avenues to improve yield, reduce waste, and access novel reactivity.

Biocatalysis presents a particularly green and highly selective alternative for synthesis. mdpi.comnih.gov Drawing parallels from the well-established biocatalytic production of other furan-based platform chemicals like 2,5-furandicarboxylic acid (FDCA), future research could focus on developing enzymatic or whole-cell systems for the targeted synthesis of this compound. nih.govresearchgate.netresearchgate.net This could involve the engineered biosynthesis of a suitable furan (B31954) precursor followed by enzymatic modifications. Key areas of exploration would include:

Engineered Metabolic Pathways: Developing microbial strains (e.g., E. coli or S. cerevisiae) to produce a furan-3-carboxylic acid precursor from biomass-derived sugars.